molecular formula C21H18N2O2 B12607951 3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 880770-85-4

3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12607951
CAS No.: 880770-85-4
M. Wt: 330.4 g/mol
InChI Key: FMMSWKXSSGXFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .

Preparation Methods

The synthesis of 3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy and methoxy substituents. The synthetic route often involves:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to bind strongly to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to its anticancer effects .

Comparison with Similar Compounds

3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct pharmacological profile and binding affinities.

Properties

CAS No.

880770-85-4

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

3-(4-methoxy-3-phenylmethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C21H18N2O2/c1-24-19-10-9-16(18-13-23-21-17(18)8-5-11-22-21)12-20(19)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,23)

InChI Key

FMMSWKXSSGXFCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC3=C2C=CC=N3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.